N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Description
N-(3,4,5,6-Tetrahydropyridin-2-yl)methanesulfonamide (CAS: 1269151-63-4) is a sulfonamide derivative featuring a partially saturated tetrahydropyridine ring. The compound’s structure comprises a six-membered heterocyclic ring with one double bond (3,4,5,6-tetrahydropyridine) and a methanesulfonamide group (-SO₂NH₂) attached at the 2-position. Sulfonamides are known for their diverse applications in medicinal chemistry, often serving as enzyme inhibitors or pharmacophores due to their hydrogen-bonding capabilities and electron-withdrawing properties .
Properties
IUPAC Name |
N-(2,3,4,5-tetrahydropyridin-6-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESGBTQGQNSOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₂N₂O₂S
- Molecular Weight : 174.24 g/mol
- Structure : The compound features a tetrahydropyridine ring substituted with a methanesulfonamide group, which is crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonamide moiety is known to influence the compound's pharmacological properties, including enzyme inhibition and receptor binding.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various kinases involved in inflammatory pathways. For example, studies on related compounds have shown that they inhibit mitogen-activated protein kinases (MAPKs), which play a role in cellular responses to stress and inflammation .
2. Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines such as IL-6. This suggests potential applications in treating inflammatory diseases .
3. Neuroprotective Effects
Some derivatives of tetrahydropyridine compounds have been evaluated for neuroprotective effects against neurodegenerative disorders. The inhibition of c-jun-N-terminal kinase (JNK) pathways has been linked to neuroprotection and reduced apoptosis in neuronal cells .
Case Studies
Study 1: Inhibitory Activity on JNK Pathways
A study investigated the structure-activity relationship (SAR) of various tetrahydropyridine derivatives. It was found that the introduction of the methanesulfonamide group significantly enhanced the inhibitory potency against JNK enzymes, indicating a promising avenue for developing neuroprotective agents .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of related compounds showed that they effectively inhibited IL-6 production in human pulmonary fibroblasts. This highlights the potential of this compound in managing asthma and other inflammatory conditions .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide with three related compounds derived from the provided evidence.
Structural and Functional Group Comparisons
Detailed Analysis
Tetrahydropyridine vs. In contrast, ((5S)-5-(THP-oxy)-tetrahydronaphthalen-2-yl)methanol contains a fused bicyclic tetrahydronaphthalene core, which may enhance rigidity and lipophilicity. The latter’s THP-protected alcohol group is typically used to prevent unwanted side reactions during synthesis, whereas the methanesulfonamide group in the target compound offers stability and hydrogen-bonding sites for biological interactions.
Sulfonamide vs. Amide and Phenol Groups The methanesulfonamide group (-SO₂NH₂) in the target compound is more acidic (pKa ~1–2) compared to the amide group (-CONH-) in 3-Amino-5-chloro-N-methylbenzamide (pKa ~15–17) . This acidity difference could influence solubility and reactivity in physiological environments. Additionally, the nitro and phenol groups in 4-(3-Acetylaminophenyl)-2-nitrophenol introduce strong electron-withdrawing effects and acidity (phenol pKa ~10), contrasting with the sulfonamide’s balanced polarity.
Synthetic Considerations The synthesis of ((5S)-5-(THP-oxy)-tetrahydronaphthalen-2-yl)methanol involves multi-step protection/deprotection strategies (e.g., THP protection with pyridinium p-toluenesulfonate), which may complicate scalability. In contrast, the target compound’s synthesis likely focuses on direct sulfonylation, avoiding such complexities.
Potential Applications Sulfonamides like the target compound are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents. The benzamide derivative may exhibit local anesthetic properties due to its structural resemblance to lidocaine analogs, while the nitrophenol compound could serve as a precursor for dyes or agrochemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
